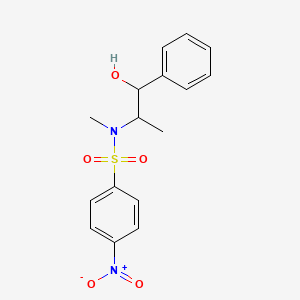![molecular formula C11H15ClN2O3S B2966998 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide CAS No. 1110909-17-5](/img/structure/B2966998.png)
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is an organic compound with specific substituents that contribute to its unique chemical and physical properties
準備方法
Synthetic routes and reaction conditions : The synthesis of 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide typically involves the chlorination of appropriate N-(phenylmethyl)acetamide precursors followed by sulfonamide group introduction using dimethylsulfamoyl chloride. Specific reaction conditions, such as temperature, pressure, and solvents used, are critical to achieving the desired yield and purity. Industrial production methods : On an industrial scale, the compound is synthesized using automated reactors that control reaction parameters precisely to ensure consistent production quality and safety.
化学反応の分析
Types of reactions : This compound undergoes several types of reactions, including nucleophilic substitution reactions due to the presence of the chloro group, and electrophilic substitution reactions on the aromatic ring. It can also participate in redox reactions depending on the reagents used. Common reagents and conditions : Typical reagents include strong bases or acids, depending on the specific reaction, with reactions often carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or acetonitrile are commonly used to facilitate these reactions. Major products formed : The reactions typically yield substituted acetamides, sulfonamide derivatives, and various aromatic substitution products, each determined by the specific reactants and conditions applied.
科学的研究の応用
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is valuable in multiple research fields:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology
: Employed in biochemical assays to explore enzyme interactions and protein binding studies.
Medicine
: Investigated for its potential role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
: Utilized in the production of specialized polymers and advanced materials due to its reactive functional groups.
作用機序
The mechanism by which 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide exerts its effects often involves the interaction of its chloro and sulfonamide groups with biological macromolecules. These interactions can inhibit enzyme activity or alter protein structure, leading to changes in cellular processes. Molecular targets frequently include enzymes with active sites that can accommodate the compound's functional groups, facilitating specific biochemical reactions.
類似化合物との比較
Compared to similar compounds, such as N-(phenylmethyl)acetamides and other chloroacetamide derivatives, 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is unique due to its dual functionality. The presence of both chloro and dimethylsulfamoyl groups allows it to participate in a broader range of chemical reactions and biological interactions. Similar compounds include:
N-(phenylmethyl)acetamide
: Lacks the chloro group, limiting its reactivity.
2-chloro-N-methylacetamide
: Missing the sulfonamide functionality, affecting its biological activity.
N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
: Does not include the chloro group, which impacts its role in nucleophilic substitution reactions.
Each of these similar compounds provides distinct advantages and limitations based on their specific chemical structures and functional groups.
特性
IUPAC Name |
2-chloro-N-[[2-(dimethylsulfamoyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-6-4-3-5-9(10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUDRILQVDFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)

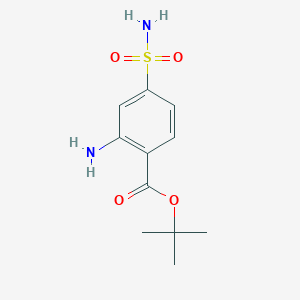
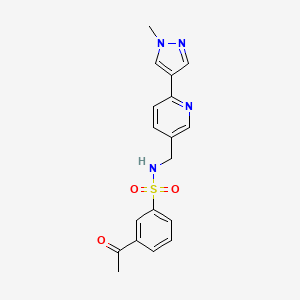
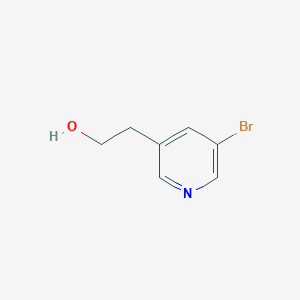
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
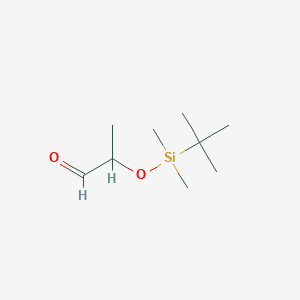
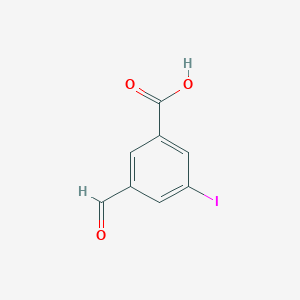
![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
